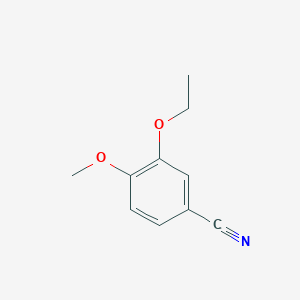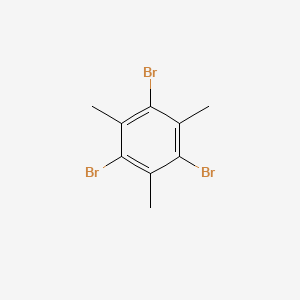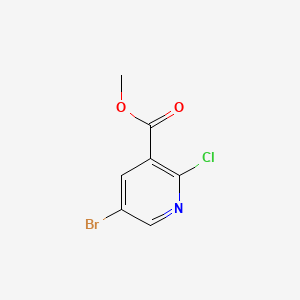
Methyl 5-bromo-2-chloronicotinate
Vue d'ensemble
Description
Methyl 5-bromo-2-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 . It is typically a colorless to yellow liquid or solid .
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-2-chloronicotinate consists of a pyridine ring substituted with bromine and chlorine atoms, and a methyl ester group . The InChI code for this compound is 1S/C7H5BrClNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 .Physical And Chemical Properties Analysis
Methyl 5-bromo-2-chloronicotinate has a density of 1.7±0.1 g/cm3, a boiling point of 275.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its flash point is 120.5±25.9 °C, and it has an index of refraction of 1.569 . The compound has a molar refractivity of 48.7±0.3 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 5-bromo-2-chloronicotinate is utilized in the synthesis of various organic compounds. For example, it has been used in the one-pot bromo- and chloro-methylation of salicylaldehydes to attach functional arms for applications in organic and coordination chemistry, as seen in the synthesis of piperazine-containing heteroditopic ligands for metal salts binding (Wang et al., 2006).
- In a related synthesis, 4-Bromo-2-chlorotoluene, a chemical relative of methyl 5-bromo-2-chloronicotinate, was synthesized from 4-bromo-2-nitrotoluene by reduction and subsequent diazotization and Sandmeyer reaction (Xue Xu, 2006).
Coordination Chemistry and Ligand Synthesis
- The compound is also relevant in the preparation of N-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid, which involved synthesizing a series of compounds and studying their structures through elemental analyses and spectroscopic techniques (Setliff & Caldwell, 1991).
Environmental Studies
- Interestingly, studies related to methyl bromide, a compound structurally similar to methyl 5-bromo-2-chloronicotinate, have been conducted in environmental science. Research on methyl bromide volatilization from tarped and non-tarped fields gives insight into the behavior of halogenated compounds in agricultural settings (Majewski et al., 1995).
Pharmacological Research
- In pharmacological research, the structure of methyl 5-bromo-2-chloronicotinate or its derivatives has been explored. For example, 5-Chloromethyl-1-methyl-2-nitroimidazole, a compound with a similar halogenated structure, was used to develop a prodrug system for selective drug delivery to hypoxic tissues (Parveen et al., 1999).
Biological Studies
- In biological studies, the effects of bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), a related compound, on neural stem cells were investigated, demonstrating its impact on global DNA methylation and astrocytic differentiation (Schneider & d’Adda di Fagagna, 2012).
Safety And Hazards
Methyl 5-bromo-2-chloronicotinate is associated with several safety hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
methyl 5-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMQDEDQGJAKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376904 | |
| Record name | methyl 5-bromo-2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloronicotinate | |
CAS RN |
78686-79-0 | |
| Record name | Methyl 5-bromo-2-chloronicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromo-2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

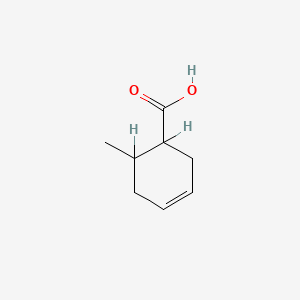
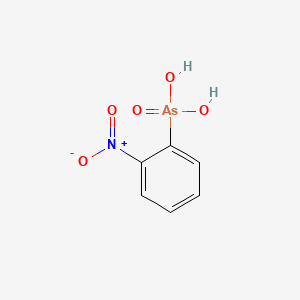

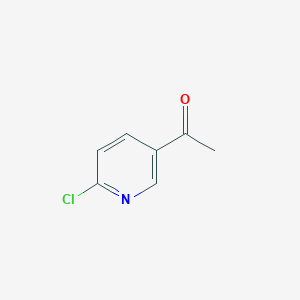


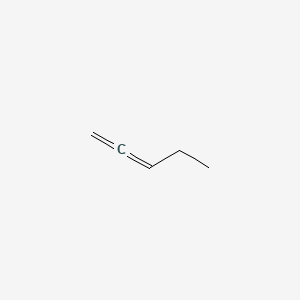
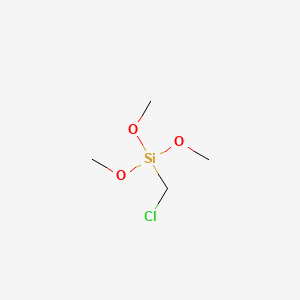
![5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene](/img/structure/B1661993.png)
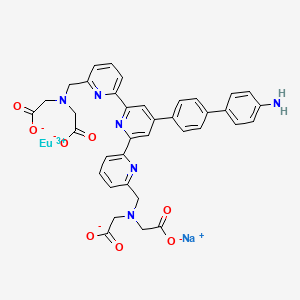
![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)
